

# Physical and chemical properties of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

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## Compound of Interest

Compound Name: 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1311473

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## Technical Guide: 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a detailed overview of the physical and chemical properties of **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde** (CAS No: 864068-96-2). Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related isomers for comparative purposes and outlines a plausible synthetic route via the Vilsmeier-Haack reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

### Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The substituent pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of these molecules. **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde** is a specific isomer with potential as a synthetic intermediate for the elaboration of more complex molecules

with therapeutic potential. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and characterization.

## Physicochemical Properties

Quantitative data for **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde** is scarce in publicly available literature. The following tables summarize the known information for the target compound and provide data for related isomers to offer a comparative context.

Table 1: Physical and Chemical Properties of **1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde**

Property	Value	Source
CAS Number	864068-96-2	[1][2][3][4][5]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O	[1][3][4][6]
Molecular Weight	186.21 g/mol	[1][3][4][6]
Purity	97%	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Table 2: Comparative Physicochemical Properties of Isomeric Pyrazole Carbaldehydes

Property	1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde	5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O	C <sub>11</sub> H <sub>9</sub> ClN <sub>2</sub> O
Molecular Weight	186.21 g/mol	220.65 g/mol
Appearance	Solid	White to light yellow solid
Melting Point	Data not available	145-148 °C
Boiling Point	Data not available	356.1 °C (calculated)
Solubility	Data not available	Good solubility in DMSO and acetone

## Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The proposed synthetic pathway for **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde** involves the formylation of the precursor, 1-methyl-3-phenyl-1H-pyrazole.

### Proposed Synthesis of 1-Methyl-3-phenyl-1H-pyrazole (Precursor)

Reaction: Phenylhydrazine + Ethyl Acetoacetate → 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one → 5-Chloro-3-methyl-1-phenyl-1H-pyrazole → 3-Methyl-1-phenyl-1H-pyrazole → 1-Methyl-3-phenyl-1H-pyrazole

Protocol: The synthesis of 1-methyl-3-phenyl-1H-pyrazole can be achieved in a multi-step process starting from the condensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent chlorination followed by reduction and methylation would yield the desired precursor.

### Experimental Protocol for Vilsmeier-Haack Formylation

Reaction: 1-Methyl-3-phenyl-1H-pyrazole + Vilsmeier Reagent ( $\text{POCl}_3/\text{DMF}$ ) → **1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde**

Materials:

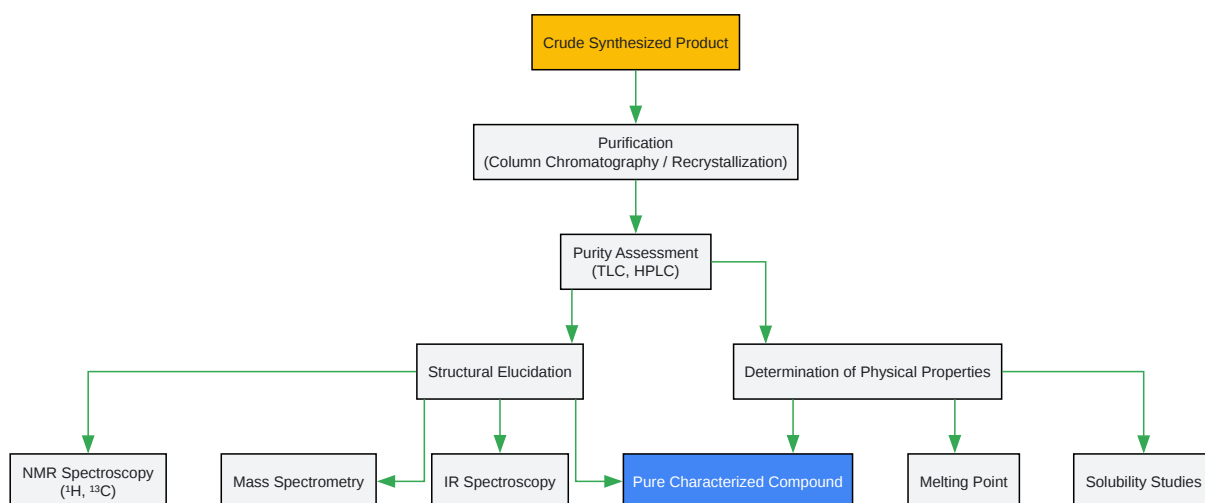
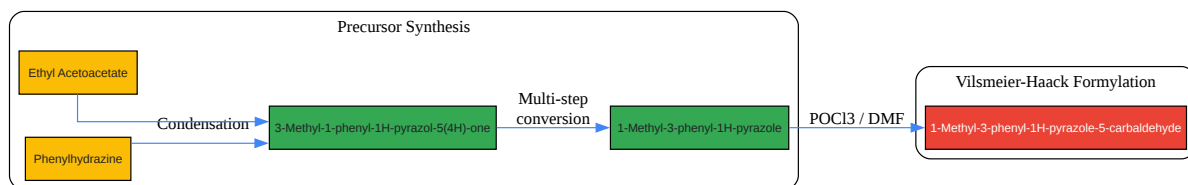
- 1-Methyl-3-phenyl-1H-pyrazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Dichloromethane (DCM, anhydrous)
- Crushed ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.
- Formylation: Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). For less reactive substrates, gentle heating (e.g., to 70-80 °C) might be necessary.[7]

- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
- Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
- Washing and Drying: Combine the organic layers and wash with brine (2 x volumes). Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude **1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde** can be purified by column chromatography on silica gel or by recrystallization.

## Mandatory Visualizations



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